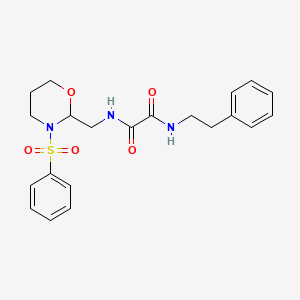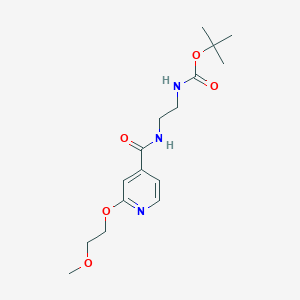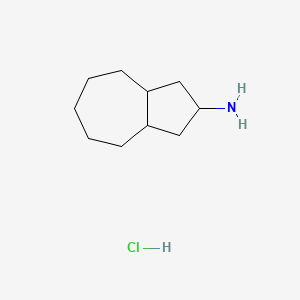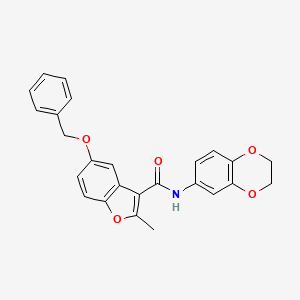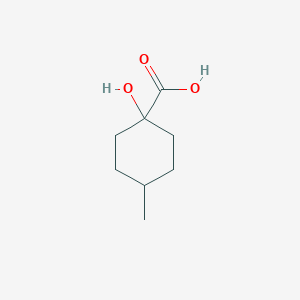![molecular formula C17H20N4O2S B2956940 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide CAS No. 958951-29-6](/img/no-structure.png)
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide” is a derivative of quinazolinone . Quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular formula of the compound is C13H11N3O3S . The compound has a complex structure with a quinazolinone core, which is an important pharmacophore considered as a privileged structure . The exact 2D or 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 3 . Other physical and chemical properties are not available in the retrieved data.科学的研究の応用
Macromolecular Adduct Formation and Metabolism
Research on heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insights into their genotoxic potential and carcinogenic properties in both humans and rodents. Accelerator mass spectrometry (AMS) has been employed to study the dosimetry of protein and DNA adduct formation by these compounds at low doses. The findings suggest significant differences in metabolite profiles and adduct levels between humans and rodents, indicating species-specific responses to exposure. This research underscores the importance of understanding the metabolic pathways and potential health risks associated with exposure to heterocyclic amines (Turteltaub et al., 1999).
Pharmacodynamics and Pharmacokinetics
Studies on compounds such as pramipexole, an amino-benzathiazole, highlight the significance of understanding the pharmacodynamics and pharmacokinetics of novel therapeutic agents. Pramipexole shows high affinity for dopamine D2-like receptors, particularly dopamine D3 receptors, which is crucial for its effectiveness in treating Parkinson's disease. Comparisons with other dopamine receptor agonists, such as ergot derivatives, reveal differences in receptor selectivity and efficacy, emphasizing the need for detailed pharmacological profiling of new drugs (Piercey et al., 1996).
Nephrotoxicity Investigations
The compound cefazedone has been evaluated for potential nephrotoxicity, illustrating the critical aspect of assessing adverse effects in the development of antibiotics. Studies comparing the nephrotoxicity of cefazedone and gentamicin, and their combination, with other antibiotics, reveal the complexity of drug interactions and the importance of monitoring enzyme levels as indicators of renal function. Such investigations are pivotal in ensuring the safety of new pharmacological agents (Mondorf Aw, 1979).
作用機序
Target of Action
It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, possess diverse biological activities . They have been found to exhibit antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Mode of Action
It’s known that similar compounds can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .
Biochemical Pathways
It’s known that similar compounds can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their pharmacokinetic properties .
Result of Action
Similar compounds have been found to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their stability and efficacy in different environments .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide' involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride, followed by cyclization with sulfur and subsequent reaction with 2-bromo-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is acylated with pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "N-pentylacetyl chloride", "sulfur", "2-bromo-3-nitrobenzoic acid", "sodium borohydride", "pentanoyl chloride" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the corresponding amide.", "Cyclization of the amide with sulfur in the presence of a catalyst such as copper powder to form the thioimidazoquinazoline intermediate.", "Reaction of the thioimidazoquinazoline intermediate with 2-bromo-3-nitrobenzoic acid in the presence of a base such as potassium carbonate to yield the corresponding nitro compound.", "Reduction of the nitro compound with sodium borohydride in the presence of a catalyst such as palladium on carbon to yield the corresponding amine.", "Acylation of the amine with pentanoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product." ] } | |
CAS番号 |
958951-29-6 |
分子式 |
C17H20N4O2S |
分子量 |
344.43 |
IUPAC名 |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22) |
InChIキー |
OYJOKQKWERJANP-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
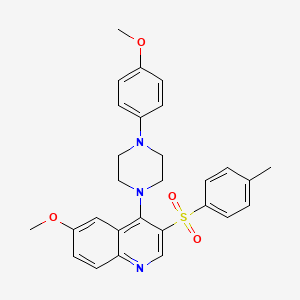
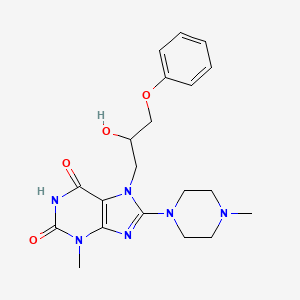
![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)

